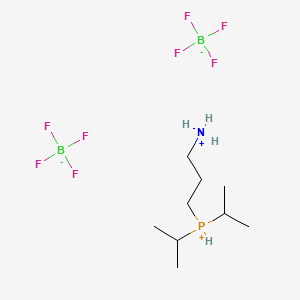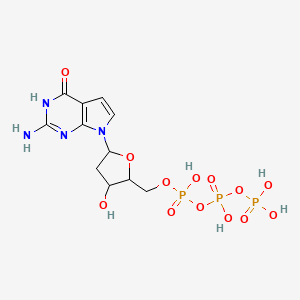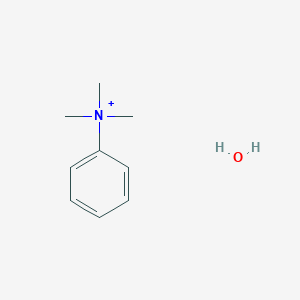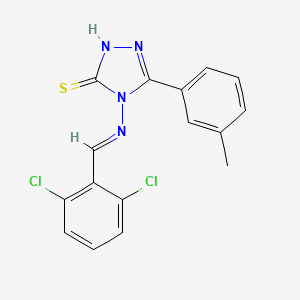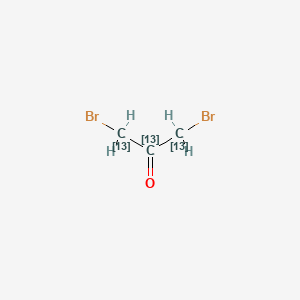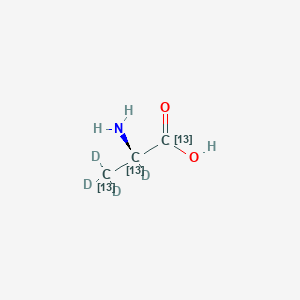
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid is a deuterated and isotopically labeled analog of alanine, an essential amino acid. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful in studies involving metabolic pathways, protein structure, and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the alanine molecule. One common method is the hydrogen-deuterium exchange reaction, where alanine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Additionally, carbon-13 labeled precursors are used to introduce the 13C isotopes into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of alanine. The deuterium and carbon-13 isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3,3,3-trideuterio(1,2,3-13C3)propanoic acid: Similar isotopic labeling but with one less deuterium atom.
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2-13C2)propanoic acid: Similar deuterium labeling but with fewer carbon-13 isotopes.
Uniqueness
The unique combination of deuterium and carbon-13 isotopes in (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid makes it particularly valuable for detailed studies of metabolic pathways and protein dynamics. Its specific isotopic composition allows for precise tracking and analysis in various scientific applications.
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
96.096 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1 |
InChI-Schlüssel |
QNAYBMKLOCPYGJ-MATZGMSTSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])N |
Kanonische SMILES |
CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[13C8]-Nifedipine](/img/structure/B12058222.png)

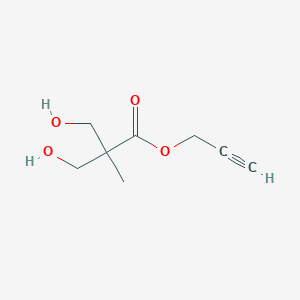
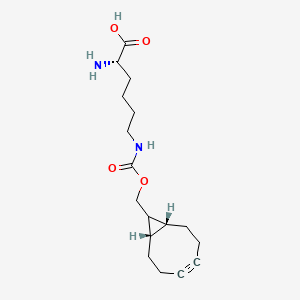

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


